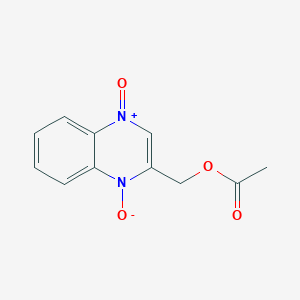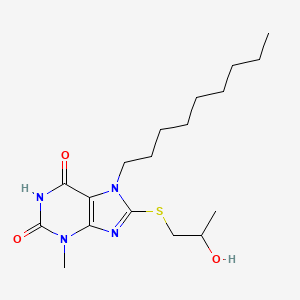![molecular formula C19H19BrN2O B11999880 9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-5,5-dimetil-2-(4-metilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de una estructura cíclica que contiene al menos un átomo distinto del carbono. La estructura del compuesto incluye un átomo de bromo, un grupo dimetil y un grupo metilfenil, lo que lo convierte en una molécula única y versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-Bromo-5,5-dimetil-2-(4-metilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina generalmente implica múltiples pasos, que incluyen reacciones de bromación, ciclación y condensación. El proceso comienza con la bromación de un precursor adecuado, seguido de la ciclación para formar el sistema cíclico pirazolo[1,5-c][1,3]benzoxazina. Las condiciones de reacción a menudo requieren catalizadores, disolventes y controles de temperatura específicos para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la aplicación de técnicas avanzadas de purificación para lograr la producción a gran escala. El uso de sistemas automatizados y medidas de control de calidad garantiza la coherencia y la eficiencia en el proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
9-Bromo-5,5-dimetil-2-(4-metilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, etanol.
Sustitución: Hidróxido de sodio, acetona, varios nucleófilos.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
9-Bromo-5,5-dimetil-2-(4-metilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas y como un reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, que incluyen propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos para tratar diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 9-Bromo-5,5-dimetil-2-(4-metilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
4-(3-(4-Bromofenil)-5-(2,4-dimetoxi fenil)-4,5-dihidro-1H-pirazol-1-il)bencensulfonamida: Un derivado de pirazolina similar con posibles actividades biológicas.
Derivados de pirazol acoplados a hidrazina: Conocidos por sus diversos efectos farmacológicos, que incluyen actividades antileishmaniales y antimaláricas.
Unicidad
9-Bromo-5,5-dimetil-2-(4-metilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina destaca por sus características estructurales únicas y su reactividad versátil.
Propiedades
Fórmula molecular |
C19H19BrN2O |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
9-bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H19BrN2O/c1-12-4-6-13(7-5-12)16-11-17-15-10-14(20)8-9-18(15)23-19(2,3)22(17)21-16/h4-10,17H,11H2,1-3H3 |
Clave InChI |
XNPMSFJCJNXCKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999799.png)


![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)

![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)
